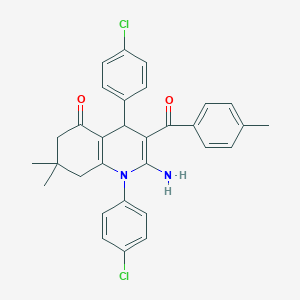
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-210 due to its complex chemical structure. BML-210 is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects in laboratory experiments.
Mecanismo De Acción
The mechanism of action of BML-210 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. BML-210 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, BML-210 can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. BML-210 has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BML-210 has a variety of biochemical and physiological effects in laboratory experiments. In addition to its anti-cancer activity, BML-210 has been shown to have anti-inflammatory and neuroprotective effects. BML-210 has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BML-210 in laboratory experiments is its potent activity against cancer cells. BML-210 has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using BML-210 is its complex chemical structure, which can make it difficult to synthesize and purify. Additionally, the mechanism of action of BML-210 is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on BML-210. One area of research could focus on the development of new synthesis methods for BML-210 that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of BML-210 that have improved activity and selectivity against cancer cells. Additionally, further research could be done to better understand the mechanism of action of BML-210 and its effects on different signaling pathways in cells.
Métodos De Síntesis
The synthesis of BML-210 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 4-chlorobenzophenone, 4-methylbenzoyl chloride, and 2-amino-3,5-dimethylpyridine. The synthesis involves the reaction of these starting materials with various reagents and catalysts to produce the final product. The synthesis of BML-210 is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
BML-210 has been studied extensively for its potential applications in scientific research. One of the most promising applications of BML-210 is in the field of cancer research. BML-210 has been shown to have potent anti-cancer activity in laboratory experiments. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. BML-210 has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammation.
Propiedades
Nombre del producto |
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Fórmula molecular |
C31H28Cl2N2O2 |
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H28Cl2N2O2/c1-18-4-6-20(7-5-18)29(37)28-26(19-8-10-21(32)11-9-19)27-24(16-31(2,3)17-25(27)36)35(30(28)34)23-14-12-22(33)13-15-23/h4-15,26H,16-17,34H2,1-3H3 |
Clave InChI |
YKRFUBBMPKUJRU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304289.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)